2-Chloro-4-fluoro-2'-iodo-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD32220321 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32220321 typically involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. One common method involves the reaction of specific precursors under controlled temperature and pressure conditions. The reaction may require the use of catalysts to enhance the reaction rate and selectivity.
Industrial Production Methods
In an industrial setting, the production of MFCD32220321 is scaled up using large reactors and continuous flow systems. The process is optimized to maximize yield and minimize waste. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
MFCD32220321 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of MFCD32220321 include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from the reactions of MFCD32220321 depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
MFCD32220321 has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: In biological research, MFCD32220321 is used to study cellular processes and as a tool for probing biological pathways.
Medicine: The compound has potential therapeutic applications and is being investigated for its effects on various diseases.
Industry: MFCD32220321 is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of MFCD32220321 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the context in which the compound is used.
Conclusion
MFCD32220321 is a versatile compound with significant potential in various fields of science and industry. Its unique properties and reactivity make it an important tool for researchers and industrial chemists alike.
Properties
Molecular Formula |
C12H7ClFI |
---|---|
Molecular Weight |
332.54 g/mol |
IUPAC Name |
2-chloro-4-fluoro-1-(2-iodophenyl)benzene |
InChI |
InChI=1S/C12H7ClFI/c13-11-7-8(14)5-6-9(11)10-3-1-2-4-12(10)15/h1-7H |
InChI Key |
YMTWGDZVIQDUDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=C(C=C2)F)Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.